tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves reacting a piperidine derivative with 5-methyl-1H-imidazole under basic conditions.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The piperidine ring provides structural stability and can enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the 5-methyl-1H-imidazole ring. This specific substitution can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKTRPZRHQFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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